4-Bromophenyl 3-methoxybenzoate
Description
4-Bromophenyl 3-methoxybenzoate is an aromatic ester compound featuring a 4-bromophenyl group esterified to a 3-methoxybenzoic acid moiety. The bromine substituent at the para position of the phenyl ring and the methoxy group at the meta position of the benzoate ring confer distinct electronic and steric properties to the molecule.
The compound’s synthesis typically involves esterification between 4-bromophenol and 3-methoxybenzoyl chloride under acidic or basic conditions. Spectroscopic characterization of related bromophenyl esters, such as FTIR analysis, reveals key absorption bands:
Properties
Molecular Formula |
C14H11BrO3 |
|---|---|
Molecular Weight |
307.14 g/mol |
IUPAC Name |
(4-bromophenyl) 3-methoxybenzoate |
InChI |
InChI=1S/C14H11BrO3/c1-17-13-4-2-3-10(9-13)14(16)18-12-7-5-11(15)6-8-12/h2-9H,1H3 |
InChI Key |
NHPXGYFSZMGOOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl 3-methoxybenzoate typically involves the esterification of 4-bromophenol with 3-methoxybenzoic acid. One common method is the Fischer esterification, which involves reacting the acid and alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl 3-methoxybenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The methoxy group can be oxidized to a carboxylic acid or reduced to a hydroxyl group under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of a palladium catalyst and a boronic acid reagent under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate can be used to convert the methoxy group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the methoxy group to a hydroxyl group.
Major Products Formed
Substitution: Products of substitution reactions can vary depending on the nucleophile used. For example, using phenylboronic acid in a Suzuki-Miyaura coupling can yield a biphenyl derivative.
Oxidation: Oxidation of the methoxy group yields 4-bromophenyl 3-carboxybenzoate.
Reduction: Reduction of the methoxy group yields 4-bromophenyl 3-hydroxybenzoate.
Scientific Research Applications
4-Bromophenyl 3-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromophenyl 3-methoxybenzoate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural and Spectroscopic Differences
Key Observations:
Substituent Position Effects :
- The meta-methoxy group in this compound enhances electron-donating effects compared to para-substituted analogs (e.g., methyl 4-methoxybenzoate), influencing nucleophilic aromatic substitution rates .
- Bromine position : 4-Bromophenyl esters exhibit stronger electron-withdrawing effects than 3-bromobenzoate derivatives (e.g., 3-bromobenzoate esters in ), which may reduce hydrolysis stability .
This suggests bromophenyl groups enhance target binding via hydrophobic interactions . Methyl 3-methoxybenzoate (M3MOB) lacks significant bioactivity in antimicrobial assays, highlighting the importance of the bromophenyl moiety in pharmacological applications .
Spectroscopic Signatures :
- The carboxylate symmetric/asymmetric stretching frequencies (e.g., 1568 cm⁻¹ and 1400 cm⁻¹ in sodium 3-methoxybenzoate) shift in metal-coordinated derivatives, suggesting this compound could act as a bidentate ligand .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
